molecular formula C11H15NO2 B1605385 ethyl 2-(4-aminophenyl)propanoate CAS No. 32868-25-0

ethyl 2-(4-aminophenyl)propanoate

Cat. No. B1605385
Key on ui cas rn: 32868-25-0
M. Wt: 193.24 g/mol
InChI Key: MWBVNWYNXULIDI-UHFFFAOYSA-N
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Patent
US04720506

Procedure details

48.3 g (0.216 mole) of ethyl 2-(4-nitrophenyl)propionate was dissolved in 400 ml of ethanol and the solution was hydrogenated with 1 g of palladium black catalyst for 6 hours. Palladium black catalyst was filtered out and ethanol was distilled off to give 48.3 g of the remained oily substance. The oily substance was distilled under reduced pressure to give 38.6 g of ethyl 2-(4-aminophenyl)propionate as distillation fraction at 124°-126° C./1-2 mm Hg.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
48.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Palladium black catalyst was filtered out and ethanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
to give 48.3 g of the remained oily substance
DISTILLATION
Type
DISTILLATION
Details
The oily substance was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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